(R)-(+)-2-Acetoxysuccinic anhydride
Overview
Description
Synthesis Analysis
The synthesis of (R)-(+)-2-Acetoxysuccinic anhydride involves several key steps, starting from basic organic or inorganic compounds. The process includes the formation of acetoxysuccinimide as an intermediate step, which is then further manipulated to yield (R)-(+)-2-Acetoxysuccinic anhydride. This synthesis process is characterized by its efficiency and the high yield of the desired product (Mondal & Argade, 2014).
Molecular Structure Analysis
The molecular structure of (R)-(+)-2-Acetoxysuccinic anhydride has been elucidated through various spectroscopic and analytical techniques. Single-crystal X-ray crystallography provides detailed insights into its crystalline structure, revealing how its molecular geometry facilitates its reactivity and interaction with other compounds (Seidel, Goddard, Nöthling, & Lehmann, 2016).
Chemical Reactions and Properties
(R)-(+)-2-Acetoxysuccinic anhydride participates in a variety of chemical reactions, leveraging its anhydride group for acetylation processes. It is particularly useful in regioselective and enantioselective synthesis, demonstrating its versatility in creating complex organic molecules with high precision. The compound's reactivity patterns highlight its utility in organic synthesis, especially in constructing chiral molecules (Mondal & Argade, 2014).
Scientific Research Applications
It is used in the preparation of hydride triphenyl-phosphine ruthenium complexes with 3-formyl propionate and 2-formyl benzoate (Osakada, Ikariya, & Yoshikawa, 1982).
It plays a key role in the synthesis of L-4-Amino-2-hydroxybutyric acid (Yoneta, Shibahara, Fukatsu, & Seki, 1978).
Its derivative, R-2HG, induces cancerous metabolism and apoptosis resistance by promoting hypersuccinylation, which impairs mitochondria respiration and induces apoptosis resistance (Li et al., 2015).
The compound is involved in the synthesis of natural germination inhibitor (+)-erigeronic acid A, achieving a highly regioselective ring opening with 77% overall yield (Gogoi & Argade, 2006).
It is a precursor for the production of Angiotensin Converting Enzyme (ACE) inhibitors through the synthesis of (R)-2-Hydroxy-4-Phenylbutyric acid (Schmidt, Blaser, Fauquex, Sedelmeier, & Spindler, 1992).
Engineered E. coli strains use it to efficiently synthesize (R)-3-hydroxybutyric acid from syngas-derived acetate, an important chiral intermediate in the fine chemical and pharmaceutical industry (Fei, Luo, Lai, & Wu, 2021).
It's involved in enantioselective acetoin production using an (S)-selective alcohol dehydrogenase and an electrochemical regeneration system (Kochius et al., 2014).
The acylation of secondary alcohols with succinic anhydride, catalyzed by Candida antarctica lipase B, yields both acidic half-esteers and diesters (Bogel-Łukasik et al., 2008).
(R)-(-)-Adenallene 2, synthesized using this compound, inhibits HIV replication (Megati et al., 1992).
It's used in the synthesis of (+)-harmicine, a starting material for other indole alkaloid derivatives (Mondal & Argade, 2014).
Future Directions
The future of anhydrides in research and industry is promising. They are considered important model reactions for thermal hazard studies . Furthermore, the focus of research is gradually shifting towards industry-relevant factors such as cost-effectiveness, ease of handling, thermal stability, and low toxicity .
properties
IUPAC Name |
[(3R)-2,5-dioxooxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431121 | |
Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Acetoxysuccinic anhydride | |
CAS RN |
79814-40-7 | |
Record name | (3R)-3-(Acetyloxy)dihydro-2,5-furandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79814-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-2-Acetoxysuccinic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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